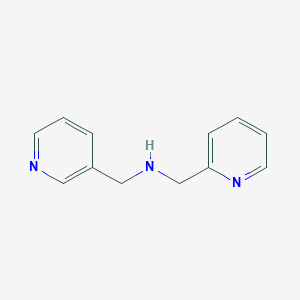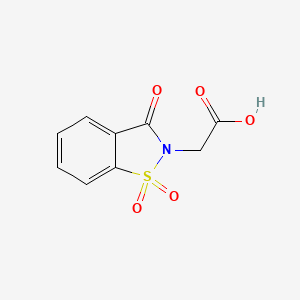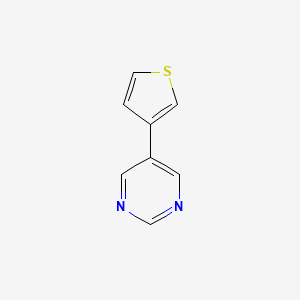
3-methyl-1H-indazole
Vue d'ensemble
Description
3-Methyl-1H-indazole is a heterocyclic alkyl compound containing nitrogen and three methyl groups . It is used as an intermediate in the synthesis of other compounds . It has been shown to have anti-inflammatory properties in vitro .
Synthesis Analysis
The synthesis of 1H-indazole involves a combination of experimental and theoretical studies . A new practical synthesis of 1H-indazole has been presented . A previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .Molecular Structure Analysis
The molecular structure of 3-Methyl-1H-indazole includes a molecular weight of 132.16, and its molecular formula is C8H8N2 . It is a solid at room temperature .Chemical Reactions Analysis
Indazole derivatives have been synthesized through various methods, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
3-Methyl-1H-indazole has a melting point of 113°C and a boiling point of 234.08°C . Its density is 1.1083 . It is stored sealed in dry, at room temperature .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
3-methyl-1H-indazole is used in the synthesis of heterocyclic compounds . The strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
Medicinal Applications
Indazole-containing heterocyclic compounds, including 3-methyl-1H-indazole, have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Treatment of Respiratory Diseases
3-methyl-1H-indazole can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
Anti-cancer Agent
A series of indazole derivatives, including 3-methyl-1H-indazole, were designed and synthesized by molecular hybridization strategy . These compounds were evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) .
Anti-inflammatory Properties
3-methyl-1H-indazole has been shown to have anti-inflammatory properties . It inhibits neutrophil chemotaxis and may be used to treat inflammatory diseases such as trigeminal neuralgia or heart disease .
Treatment of Eye Diseases and Bladder Cancer
3-methyl-1H-indazole has been shown to inhibit histamine H3 receptor activity, which may account for its effects on eye diseases and bladder cancer .
Mécanisme D'action
Safety and Hazards
Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .
Propriétés
IUPAC Name |
3-methyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOPJXVQGMZKEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CC2=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356243 | |
| Record name | 3-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1H-indazole | |
CAS RN |
50407-19-7, 3176-62-3 | |
| Record name | 3-Methyl-2H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50407-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 3-methyl-1H-indazole?
A1: 3-methyl-1H-indazole is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The "3-methyl" designation indicates a methyl group attached to the third position of the indazole ring system. []
Q2: How does the introduction of fluorine atoms affect the crystal structure of 3-methyl-1H-indazole?
A2: Research has shown that replacing hydrogen atoms with fluorine atoms in 3-methyl-1H-indazole significantly influences its crystal packing. While 3-methyl-1H-indazole forms hydrogen-bonded dimers in its crystal structure, the introduction of fluorine atoms, as seen in 3-trifluoromethyl-1H-indazole and 3-trifluoromethyl-4,5,6,7-tetrafluoro-1H-indazole, leads to the formation of helical catemers. These catemers, crystallizing in the chiral space group P32, are attributed to altered hydrogen bonding patterns and aromatic interactions. []
Q3: Has 3-methyl-1H-indazole been explored as a starting material for the synthesis of other compounds?
A3: Yes, 3-methyl-1H-indazole derivatives have been synthesized and investigated for potential biological activities. For instance, researchers have explored the synthesis and antibacterial activity of novel 3-methyl-1H-indazole derivatives. [] Additionally, 3-methyl-1H-indazole derivatives have been designed and evaluated as selective inhibitors of bromodomain-containing protein 4 (BRD4), a protein implicated in cancer development. []
Q4: Can you elaborate on the fragmentation patterns of protonated 3-methyl-1H-indazole observed in mass spectrometry studies?
A4: Mass spectrometry studies, employing techniques like electrospray ionization (ESI) and liquid secondary ion mass spectrometry (LSIMS), have revealed complex fragmentation pathways for protonated 3-methyl-1H-indazole. These pathways involve skeletal rearrangements, leading to the formation of ions with polycyclic structures. Notably, a significant fragmentation route involves the loss of ammonia (NH3) and water (H2O) molecules, resulting in the formation of a fragment ion with a mass-to-charge ratio (m/z) of 133, which corresponds to the protonated form of 3-methyl-1H-indazole. []
Q5: Are there any reported natural sources of 3-methyl-1H-indazole?
A5: Yes, 3-methyl-1H-indazole has been identified as a constituent of the volatile oil extracted from the rhizomes of Alpinia conchigera Griffith. This plant, belonging to the ginger family, is known for its aromatic properties, and the presence of 3-methyl-1H-indazole contributes to its unique aroma profile. []
Q6: Have any specific analytical methods been reported for the detection and quantification of 3-methyl-1H-indazole?
A6: Gas chromatography-mass spectrometry (GC-MS) and high-performance thin-layer chromatography (HPTLC) are commonly employed techniques for analyzing complex mixtures containing volatile compounds like 3-methyl-1H-indazole. These techniques allow for the separation, identification, and quantification of individual components within a mixture. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



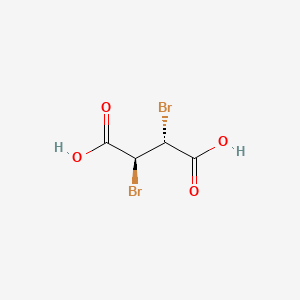
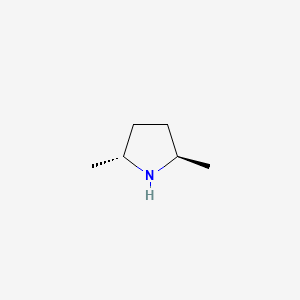
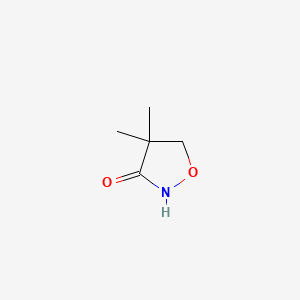
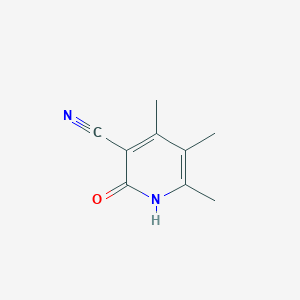

![2-Acetylamino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B1298876.png)




